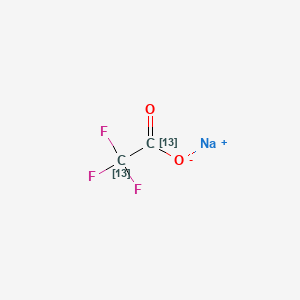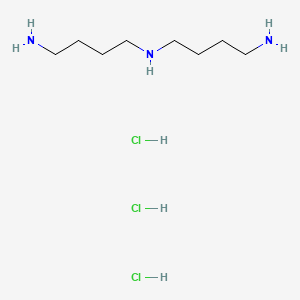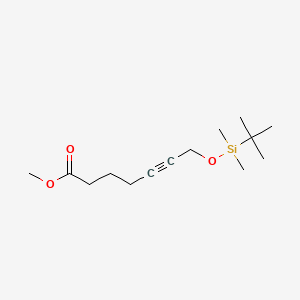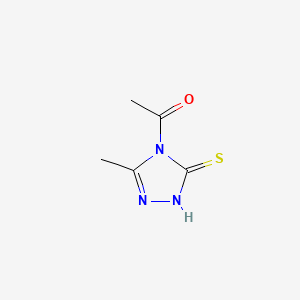
Sodium trifluoro(1,2-13C2)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium trifluoro(1,2-13C2)acetate is a chemical compound with the molecular formula C2F3NaO2. It is the sodium salt of trifluoroacetic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing sodium trifluoroacetate involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, taking special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .
Industrial Production Methods: Industrial production of sodium trifluoroacetate typically follows similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium trifluoroacetate undergoes various chemical reactions, including:
Trifluoromethylation: It is used as a source of trifluoromethyl groups in organic synthesis.
Acid-Base Reactions: The trifluoroacetate ion can be protonated by strong acids such as hydrochloric acid or sulfuric acid to form trifluoroacetic acid.
Common Reagents and Conditions:
Trifluoromethylation: Copper (I) halide is often used as a catalyst in the trifluoromethylation of aldehydes.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to protonate the trifluoroacetate ion.
Major Products Formed:
Trifluoromethylated Compounds: These are major products formed during trifluoromethylation reactions.
Trifluoroacetic Acid: Formed during acid-base reactions involving strong acids.
Scientific Research Applications
Sodium trifluoro(1,2-13C2)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a trifluoromethylating agent in the synthesis of various organic compounds.
Biology: The isotopic labeling with carbon-13 allows for detailed studies of metabolic pathways and enzyme mechanisms.
Industry: It serves as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The primary mechanism by which sodium trifluoroacetate exerts its effects is through the introduction of trifluoromethyl groups into organic molecules. The trifluoromethyl group is highly electronegative and can significantly alter the chemical and physical properties of the target molecules. This modification can affect molecular targets and pathways, leading to changes in biological activity and stability .
Comparison with Similar Compounds
- Sodium trichloroacetate
- Lithium trifluoroacetate
- Potassium trifluoroacetate
- Sodium formate
Comparison: Sodium trifluoroacetate is unique due to the presence of three fluorine atoms, which impart strong electron-withdrawing properties. This makes it a more potent trifluoromethylating agent compared to its analogs like sodium trichloroacetate. Additionally, the isotopic labeling with carbon-13 in sodium trifluoro(1,2-13C2)acetate provides an advantage in research applications, allowing for detailed tracking and analysis of metabolic processes .
Properties
IUPAC Name |
sodium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCAUPASBSROMS-AWQJXPNKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](F)(F)F)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.990 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)



![Pyrrolo[1,2-a]pyrazine-3-methanol, octahydro-, (3S-cis)-(9CI)](/img/structure/B586747.png)
